molecular formula C26H28N4S B14971517 4-{4-[(2-Methyl-1-naphthyl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-{4-[(2-Methyl-1-naphthyl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B14971517
M. Wt: 428.6 g/mol
InChI Key: QDXRKLSFXDUHBW-UHFFFAOYSA-N
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Description

4-{4-[(2-Methyl-1-naphthyl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of a naphthyl group, a piperazine ring, and a benzothieno-pyrimidine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Methyl-1-naphthyl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthylmethyl piperazine intermediate, which is then reacted with a benzothieno-pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents like chloroform (CHCl3) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Methyl-1-naphthyl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various alkyl or aryl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-{4-[(2-Methyl-1-naphthyl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(2-Methyl-1-naphthyl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and promoting neuroprotection . The compound also interacts with endoplasmic reticulum (ER) chaperones and apoptosis markers, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2-Methyl-1-naphthyl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine stands out due to its unique combination of structural elements, which confer a broad range of chemical reactivity and biological activity. Its ability to modulate multiple pathways makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H28N4S

Molecular Weight

428.6 g/mol

IUPAC Name

4-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C26H28N4S/c1-18-10-11-19-6-2-3-7-20(19)22(18)16-29-12-14-30(15-13-29)25-24-21-8-4-5-9-23(21)31-26(24)28-17-27-25/h2-3,6-7,10-11,17H,4-5,8-9,12-16H2,1H3

InChI Key

QDXRKLSFXDUHBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=C5C6=C(CCCC6)SC5=NC=N4

Origin of Product

United States

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